molecular formula C9H6F3NO B1611641 3-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 84328-66-5

3-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No. B1611641
CAS RN: 84328-66-5
M. Wt: 201.14 g/mol
InChI Key: BUBZNWCCBZXQDP-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO1. It has a molecular weight of 201.151. The compound is known for its high purity, typically around 98%1.



Synthesis Analysis

The synthesis of 3-(2,2,2-Trifluoroethoxy)benzonitrile is not explicitly mentioned in the search results. However, a related compound, 3-chloro-4-(2’,2’,2’-trifluoroethoxy)benzonitrile, has been synthesized2. The synthesis of similar compounds often involves the use of trifluoroethanol as a starting material3.



Molecular Structure Analysis

The InChI code for 3-(2,2,2-Trifluoroethoxy)benzonitrile is 1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H21. This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trifluoroethoxy group (an ether group attached to a trifluoromethyl group).



Chemical Reactions Analysis

Specific chemical reactions involving 3-(2,2,2-Trifluoroethoxy)benzonitrile are not detailed in the search results. However, it’s worth noting that trifluoroethoxy groups are often used in the synthesis of various organic compounds due to their high oxidative stability4.



Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)benzonitrile has a molecular weight of 201.151. It is a compound with high purity, typically around 98%1.


Scientific Research Applications

Photochemical Applications

  • Photochemical Reactions : 3-(2,2,2-Trifluoroethoxy)benzonitrile and related compounds can undergo photochemical reactions. For instance, irradiation of benzonitrile in 2,2,2-trifluoroethanol with UV light leads to the formation of addition products via a proposed mechanism involving biradical/zwitterion formation followed by protonation and rearrangement processes (Foster et al., 1998).

Catalysis and Chemical Reactions

  • Catalysis in Reduction of Dioxygen : Co(III) corroles, a type of catalytic compound, have been studied for their activity in reducing dioxygen in the presence of acids in both heterogeneous and homogeneous systems. These compounds demonstrate catalytic activity when adsorbed on graphite electrodes in benzonitrile containing perchloric acid (Kadish et al., 2008).

Electrochemistry

  • Electrolyte Additives for Lithium Ion Batteries : Compounds like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in lithium-ion batteries. They significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, indicating potential applications of related trifluoroethoxybenzonitrile compounds in battery technology (Huang et al., 2014).

Pharmaceutical Research

  • Design of Nonsteroidal Androgen Receptor Antagonists : Compounds like 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile have been developed as nonsteroidal androgen receptor antagonists for dermatological applications, demonstrating the utility of trifluoroethoxybenzonitrile derivatives in pharmaceutical research (Li et al., 2008).

Solar Energy

  • Dye Sensitized Solar Cells (DSSCs) : Benzonitrile-based electrolytes, which may include trifluoroethoxybenzonitrile derivatives, have shown beneficial effectsin Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, highlighting the potential use of trifluoroethoxybenzonitrile derivatives in solar energy applications (Latini et al., 2014).

Spectroelectrochemical Properties

  • Investigation in Electrochemical Technologies : Derivatives of trifluoroethoxybenzonitrile have been studied for their spectroelectrochemical properties. For example, research on phthalocyanines carrying trifluoroethoxy groups has provided insights into their applicability in various electrochemical technologies, including renewable energy systems (Kamiloğlu et al., 2018).

Materials Science

  • Polymer Solar Cells : In the field of materials science, specifically in polymer solar cells, perfluorinated compounds like 4-amino-2-(trifluoromethyl)benzonitrile have been used as additives. Their incorporation leads to increased power conversion efficiency, highlighting the potential of trifluoroethoxybenzonitrile derivatives in advanced materials applications (Jeong et al., 2011).

Safety And Hazards

Future Directions

A related compound, 3-(2,2,2-trifluoroethoxy)propionitrile, has been introduced as an electrolyte solvent for high-energy density lithium metal batteries4. This suggests that 3-(2,2,2-Trifluoroethoxy)benzonitrile and similar compounds could have potential applications in the field of energy storage.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBZNWCCBZXQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514825
Record name 3-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)benzonitrile

CAS RN

84328-66-5
Record name 3-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FD Lung - 1990 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce …
Number of citations: 2 search.proquest.com

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